![molecular formula C16H17FN2O2 B5184013 2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)

2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

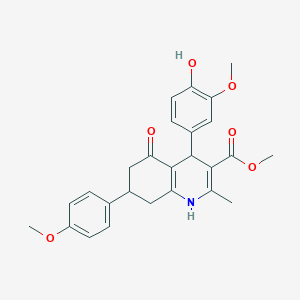

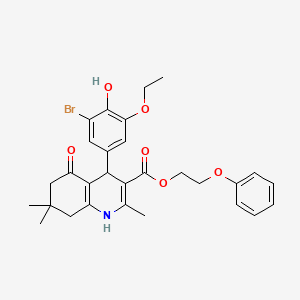

This compound belongs to a class of molecules that exhibit significant interest due to their potential in various fields of chemistry and materials science. The compound is characterized by a complex structure that includes fluorophenyl groups and a tetrahydropyrazine dioxide moiety, indicating its potential for unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes including condensation, cyclization, and functionalization reactions. For instance, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives demonstrates the complexity and versatility of synthetic approaches to related heterocyclic compounds (Wu et al., 2006).

Molecular Structure Analysis

Structural analysis of similar compounds reveals intricate details about their conformation and spatial arrangement. X-ray crystallography and computational modeling are commonly used to elucidate molecular structures, providing insights into the orientation of substituents and the overall geometry of the molecule.

Chemical Reactions and Properties

Compounds within this category participate in various chemical reactions, showcasing their reactivity and potential applications in synthetic chemistry. For example, reactions with nucleophiles can lead to the formation of polysubstituted [6,6]-ring fused systems, highlighting the versatility of these compounds in chemical synthesis (Baron et al., 2005).

Orientations Futures

Mécanisme D'action

- The primary target of MLS000680982 is the B-cell lymphoma 2 (BCL2) protein . BCL2 is a key regulator of apoptosis (programmed cell death). When overexpressed, it protects cells from apoptosis induced by oncogenic and external stresses .

- By binding to BCL2, MLS000680982 prevents its prosurvival function. This allows the activation of the cell death effector proteins, BAX and BAK, which create pores in the mitochondrial membrane, leading to apoptosis .

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-2-methyl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-11-16(12-7-9-13(17)10-8-12)19(21)15-6-4-2-3-5-14(15)18(11)20/h7-10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDPPTOYQQGZCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=C(N1[O-])CCCCC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183963.png)

![butyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5183969.png)

![N-(1-{1-[2-(3-pyridinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5184002.png)

![1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)

![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5184040.png)